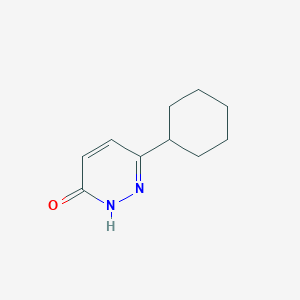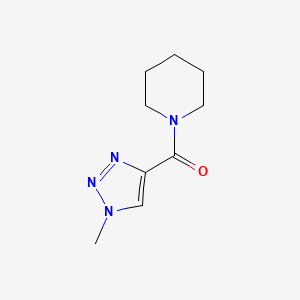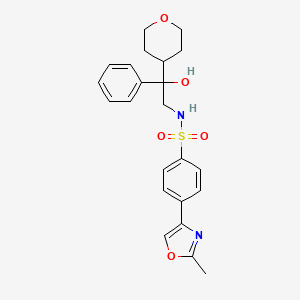![molecular formula C19H20N4OS B2906932 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034354-19-1](/img/structure/B2906932.png)
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound that features a phenylsulfanyl group, a pyridinyl group, and a pyrazolyl group
Métodos De Preparación
The synthesis of 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the pyrazole derivative with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction where a phenylsulfanyl halide reacts with the intermediate compound.
Formation of the final amide: The final step involves the reaction of the intermediate with an appropriate acylating agent to form the propanamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Análisis De Reacciones Químicas
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the amide or other reducible groups.
Substitution: The pyridinyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: Its unique structure may impart specific properties to materials, such as improved stability or reactivity, making it useful in the development of new materials with desired characteristics.
Mecanismo De Acción
The mechanism of action of 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group can participate in hydrophobic interactions, while the pyridinyl and pyrazolyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide include other pyrazole derivatives and compounds with phenylsulfanyl or pyridinyl groups. For example:
3-(phenylsulfanyl)-N-(pyridin-4-yl)propanamide: Lacks the pyrazolyl group, which may affect its reactivity and binding properties.
N-(pyridin-4-yl)pyridin-4-amine: Contains two pyridinyl groups, offering different electronic and steric properties compared to the pyrazolyl group.
3-bromoimidazo[1,2-a]pyridine: Features an imidazo[1,2-a]pyridine ring, providing a different scaffold for chemical reactions and biological interactions.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific reactivity and binding characteristics not found in simpler or structurally different compounds.
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(8-13-25-18-4-2-1-3-5-18)21-11-12-23-15-17(14-22-23)16-6-9-20-10-7-16/h1-7,9-10,14-15H,8,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLXWJBBFWXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B2906854.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2906855.png)
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
![2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2906861.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)
![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)


![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)
![5-fluoro-4-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2906868.png)
![N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2906871.png)
![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)
